(Chloromethyl)ethylbenzene

Regioselectivity Electrophilic aromatic substitution Isomer distribution

(Chloromethyl)ethylbenzene (CAS 26968-58-1), commonly supplied as an isomer mixture of ethylbenzyl chlorides, is a benzylic halide characterized by a reactive chloromethyl group and an ethyl substituent on the benzene ring. It appears as a colorless to pale yellow liquid with a pungent odor.

Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
CAS No. 26968-58-1
Cat. No. B1580996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)ethylbenzene
CAS26968-58-1
Molecular FormulaC9H11Cl
Molecular Weight154.63 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1CCl
InChIInChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3
InChIKeyIYRCFBNKBGBMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (Chloromethyl)ethylbenzene (CAS 26968-58-1): A Critical Benzylic Halide Intermediate with Tunable Isomer Profiles


(Chloromethyl)ethylbenzene (CAS 26968-58-1), commonly supplied as an isomer mixture of ethylbenzyl chlorides, is a benzylic halide characterized by a reactive chloromethyl group and an ethyl substituent on the benzene ring. It appears as a colorless to pale yellow liquid with a pungent odor [1]. This compound serves as a versatile alkylating agent and key intermediate in organic synthesis, particularly for introducing the ethylbenzyl moiety into pharmaceuticals, agrochemicals, and advanced materials . Its reactivity stems from the benzylic chloride, which readily undergoes nucleophilic substitution, while the ethyl group imparts distinct steric and electronic properties that differentiate it from unsubstituted benzyl chloride and other alkylbenzyl chlorides [2].

Why Ethylbenzyl Chloride Cannot Be Replaced by Benzyl Chloride or Other Alkylbenzyl Halides


In chemical procurement and process development, substituting ethylbenzyl chloride with benzyl chloride or other alkylbenzyl halides is not straightforward due to marked differences in physical properties, regioselectivity, and downstream reaction outcomes. The ethyl group on the benzene ring alters the electron density and steric environment, directly influencing the isomer distribution during chloromethylation [1] and the reactivity of the benzylic chloride in subsequent nucleophilic substitutions . These variations translate into quantifiable differences in lipophilicity (logP), boiling point, and catalytic ammoxidation selectivity that can critically impact separation efficiency, yield, and final product purity. The evidence below provides a quantitative basis for selecting ethylbenzyl chloride over its closest analogs.

Quantitative Differentiation of (Chloromethyl)ethylbenzene: Head-to-Head Comparisons with Benzyl Chloride and Isomer Selectivity Data


Para Isomer Enrichment in Chloromethylation: Ethylbenzene vs. Toluene

In chloromethylation reactions, the ethyl substituent on the aromatic ring significantly enhances para-selectivity compared to the methyl group in toluene. Analysis of isomer mixtures shows that the proportion of para isomer increases as the size of the alkyl substituent grows, a trend attributed to steric hindrance [1]. This steric steering is a critical differentiator when a higher para isomer content is desired for downstream transformations [2].

Regioselectivity Electrophilic aromatic substitution Isomer distribution

Lipophilicity (LogP) Differential: Ethylbenzyl Chloride vs. Benzyl Chloride

The ethyl group on ethylbenzyl chloride substantially increases lipophilicity compared to unsubstituted benzyl chloride, as quantified by the octanol-water partition coefficient (LogP). This property influences membrane permeability, solubility in organic media, and chromatographic retention [1][2].

Lipophilicity Partition coefficient Drug design

Boiling Point Elevation: Ethylbenzyl Chloride vs. Benzyl Chloride

The ethyl substituent raises the normal boiling point of ethylbenzyl chloride by approximately 36°C relative to benzyl chloride, a difference that must be accounted for in distillation and reaction temperature optimization [1].

Physical property Distillation Process engineering

Near-Quantitative Selectivity in Gas-Phase Ammoxidation to Ethylbenzonitriles

Ethylbenzyl chloride undergoes selective gas-phase ammoxidation to yield ethylbenzonitriles with nearly 100% selectivity at ca. 200 °C, a performance that highlights its suitability as a precursor for aromatic nitriles [1]. The reaction was carried out in a fixed-bed reactor with a 95% overall yield, and the resulting ortho- and para-ethylbenzonitriles were obtained in 32% and 66% isolated yields, respectively, with GC purities of 98% and 99% .

Ammoxidation Nitrile synthesis Heterogeneous catalysis

High-Purity 4-Ethylbenzyl Chloride Synthesis with Reduced Isomer Burden

A patented method for preparing 4-ethylbenzyl chloride via chloromethylation of ethylbenzene using acetal, chlorosulfonic acid, and a Lewis acid catalyst yields product with >99% content and fewer isomers, simplifying downstream separation [1]. This represents a significant improvement over conventional chloromethylation, which often yields complex isomer mixtures requiring extensive purification.

Process chemistry Isomer purity Scalability

Optimal Use Cases for (Chloromethyl)ethylbenzene Driven by Quantitative Differentiation Evidence


Synthesis of Para-Substituted Aromatics with High Regiochemical Fidelity

When a synthetic route requires a high proportion of para-substituted benzyl derivatives, ethylbenzyl chloride offers a distinct advantage over benzyl chloride due to the steric steering effect of the ethyl group during chloromethylation [1]. This reduces the formation of undesired ortho isomers and streamlines purification, making it the reagent of choice for constructing para-functionalized building blocks in medicinal chemistry and materials science.

Preparation of Ethylbenzonitriles via Selective Ammoxidation

For the production of ethylbenzonitriles—key intermediates in pharmaceuticals and agrochemicals—ethylbenzyl chloride is the optimal substrate. Its near-100% selectivity in gas-phase ammoxidation at 200 °C minimizes side reactions and maximizes yield, as demonstrated by Xie and Zhang [2]. This process advantage translates to lower purification costs and higher throughput in continuous manufacturing settings.

Synthesis of Hydrophobic Drug-Like Molecules

In medicinal chemistry programs targeting hydrophobic binding pockets or aiming to improve blood-brain barrier penetration, the elevated LogP of ethylbenzyl chloride (ΔLogP ~1.0 vs. benzyl chloride) provides a quantifiable increase in lipophilicity [3]. Incorporating the ethylbenzyl moiety can modulate physicochemical properties without introducing additional polar functionalities, supporting structure-activity relationship (SAR) optimization.

Large-Scale Production of 4-Ethylbenzyl Chloride with Minimal Isomer Purification

Industrial procurement of 4-ethylbenzyl chloride can leverage the patented high-purity synthesis (>99% content) to bypass laborious isomer separation [4]. This scenario is particularly relevant for manufacturers requiring consistent, high-purity starting material for downstream processes such as polymerization or fine chemical production, where isomer impurities would compromise product quality or yield.

Technical Documentation Hub

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